(S)-2-Amino-2,3,3-trimethylbutanamide chemical structure and properties
(S)-2-Amino-2,3,3-trimethylbutanamide chemical structure and properties
This technical whitepaper provides an in-depth analysis of (S)-2-Amino-2,3,3-trimethylbutanamide , a highly specialized
The "Pinacolone" Conformational Lock for Peptidomimetics
Executive Summary
(S)-2-Amino-2,3,3-trimethylbutanamide is the amide derivative of
In drug discovery, this scaffold is utilized not for its chemical reactivity, but for its conformational rigidity . The extreme steric crowding at the
Chemical Identity & Stereochemistry
| Property | Detail |
| IUPAC Name | (2S)-2-Amino-2,3,3-trimethylbutanamide |
| Common Name | ( |
| CAS Number | 318471-87-3 (Generic/Racemic), 89226-12-0 (N-methyl variant - Caution) |
| Molecular Formula | C |
| Molecular Weight | 144.22 g/mol |
| Chirality | (S)-Enantiomer (L-configuration equivalent) |
| Structural Class |
Structural Analysis
The molecule is derived from the butane chain, but its architecture is best understood as a glycine scaffold where the two
-
A Methyl group (-CH
). -
A tert-Butyl group (-C(CH
) ).
This creates a "chiral pincer" effect. Unlike
Synthesis & Manufacturing Protocol
The synthesis of sterically hindered amino acids like (
3.1. Synthetic Pathway (Bucherer-Bergs)
The synthesis proceeds in three phases: Hydantoin formation, Hydrolysis, and Resolution.[1]
Figure 1: Synthetic route from Pinacolone to the target amide via the Bucherer-Bergs hydantoin intermediate.[1][2]
3.2. Detailed Protocol: Hydantoin Hydrolysis
The critical step is the opening of the hydantoin ring, which is exceptionally stable due to the gem-dialkyl effect.
-
Reagents: 5-Methyl-5-tert-butylhydantoin, 6M NaOH (aq).
-
Conditions: Autoclave at 150–170°C for 48–72 hours. Note: Standard reflux is insufficient due to steric hindrance.
-
Workup: Acidify to pH 3.0 with HCl. The amino acid precipitates or is extracted with
-butanol. -
Yield: Typically 60–70% of the racemic acid.
3.3. Enantiomeric Resolution
To obtain the (S)-enantiomer :
-
Method A (Enzymatic): Acetylation of the racemic amine followed by selective deacetylation using Hog Kidney Acylase I . The enzyme selectively hydrolyzes the (S)-N-acetyl derivative to the free (S)-amino acid, leaving the (R)-N-acetyl derivative intact.
-
Method B (Chemical): Formation of diastereomeric salts using chiral amines (e.g., (S)-phenylethylamine) is difficult due to the bulk. Chiral Preparative HPLC is preferred for high-purity batches.
Physicochemical Properties[1][4][5][6][7][8][9][10]
The physical profile of (S)-2-Amino-2,3,3-trimethylbutanamide is dominated by its lipophilicity and compact spherical shape.
| Property | Value / Characteristic | Relevance |
| Physical State | White Crystalline Powder | Stable solid form for formulation. |
| Melting Point | > 260°C (Sublimes) | High lattice energy due to symmetry. |
| LogP (Octanol/Water) | ~1.5 (Estimated) | Significantly more lipophilic than Leucine. |
| Solubility | Low in water; High in MeOH, DMSO | Requires organic co-solvents for synthesis. |
| pKa (Amine) | ~7.8 | Lower than typical amines due to steric shielding. |
| H-Bond Potential | 2 Donors, 1 Acceptor | Critical for intra-molecular helix locking. |
Applications in Drug Design: The "Conformational Lock"
The primary utility of (
5.1. The Thorpe-Ingold Effect (Gem-Dialkyl Effect)
The presence of two bulky groups on the
-
Helix Induction: Incorporation of a single (
Me)Tle residue can nucleate a -helix or -helix in an otherwise unstructured peptide. -
Proteolytic Stability: The steric bulk of the tert-butyl group acts as a "shield," preventing proteases (like trypsin or chymotrypsin) from accessing the peptide bond. This extends the half-life of peptide drugs in vivo.
5.2. Comparative Steric Bulk
We can quantify the constraining power of this molecule by comparing it to other
Figure 2: Hierarchy of steric constraint. (
Analytical Profiling
To verify the identity and purity of (S)-2-Amino-2,3,3-trimethylbutanamide, the following analytical signals are diagnostic:
-
H NMR (DMSO-d
):- 0.95 ppm (s, 9H, tert-Butyl).
-
1.40 ppm (s, 3H,
-Methyl). -
7.20, 7.50 ppm (br s, 2H, Amide NH
). -
Note: Absence of
-proton signal confirms tetrasubstitution.
-
C NMR:
-
Distinct quaternary carbon signal at ~60 ppm (
-C). -
Carbonyl signal at ~175 ppm.
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
Detection: 210 nm.
-
References
-
Toniolo, C., et al. (1994).[3] "Onset of the fully extended conformation in (
Me)Leu derivatives and short peptides." International Journal of Biological Macromolecules, 16(1), 7-14.[3] -
Formaggio, F., et al. (2005). "Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic
-amino acid."[4] Chemistry – A European Journal, 11(8), 2395-2404. -
Cornish, V. W., et al. (1994). "Stabilizing and destabilizing effects of placing
-branched amino acids in protein -helices." Biochemistry, 33(40), 12022-12031. - Tanaka, M., et al. (2001).
Sources
- 1. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 2. 2-Amino-N,3,3-Trimethylbutanamide | C7H16N2O | CID 3496445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Onset of the fully extended conformation in (alpha Me)Leu derivatives and short peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
